4-(Propan-2-yl)cyclohex-1-en-1-ol

Description

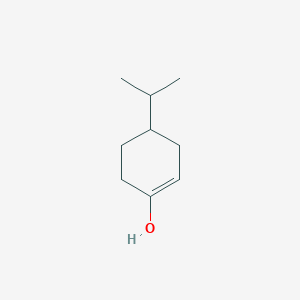

4-(Propan-2-yl)cyclohex-1-en-1-ol is a monocyclic monoterpenoid alcohol with a molecular weight of 154.252 g/mol (calculated from C₉H₁₄O) . Its structure comprises a cyclohexene ring with a hydroxyl group at position 1 and an isopropyl group at position 3. The conjugated double bond at the 1-en position and the steric bulk of the isopropyl substituent influence its chemical reactivity, solubility, and stereoelectronic properties. This compound is structurally related to menthol derivatives and terpene alcohols, which are widely studied for their applications in fragrances, pharmaceuticals, and organic synthesis.

Properties

CAS No. |

62555-01-5 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

4-propan-2-ylcyclohexen-1-ol |

InChI |

InChI=1S/C9H16O/c1-7(2)8-3-5-9(10)6-4-8/h5,7-8,10H,3-4,6H2,1-2H3 |

InChI Key |

AULRHYBGVDPBNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCC(=CC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yl)cyclohex-1-en-1-ol can be achieved through several methods. One common approach involves the hydrogenation of p-cymene, followed by oxidation to form the desired alcohol . Another method includes the photosynthesis of (+)-Limonene using an oxygen transfer reagent .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of p-cymene under controlled conditions. This process ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)cyclohex-1-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

Reduction: Reduction reactions can convert it to the corresponding cyclohexane derivative.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(Propan-2-yl)cyclohexanone or 4-(Propan-2-yl)cyclohexanoic acid.

Reduction: Formation of 4-(Propan-2-yl)cyclohexane.

Substitution: Formation of various substituted cyclohexene derivatives.

Scientific Research Applications

4-(Propan-2-yl)cyclohex-1-en-1-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the fragrance and flavor industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)cyclohex-1-en-1-ol involves its interaction with cellular targets and pathways. It is believed to exert its effects through modulation of enzyme activity and interaction with cell membranes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

1-Methyl-4-propan-2-ylcyclohex-3-en-1-ol

2-[(1R)-4-Methylcyclohex-3-en-1-yl]propan-2-ol

- Molecular Weight: 154.252 g/mol (synonym for a stereoisomer) .

- Key Differences :

- Double bond at 3-en and methyl substituent at position 4 (vs. isopropyl in the target).

- Stereochemistry: The (1R)-configuration may lead to distinct biological activity or crystallization behavior.

- Impact : The smaller methyl group reduces hydrophobicity, while stereochemical differences could influence enantioselective interactions in catalytic processes.

Saturated Cyclohexanol Derivatives

4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol

3-Methylcyclohexan-1-ol

- Molecular Weight : 114.187 g/mol .

- Key Differences: Simpler structure with a single methyl group at position 3. No isopropyl substituent or double bond.

- Impact : Lower molecular weight correlates with higher volatility. The lack of a double bond or bulky groups simplifies synthetic modification but reduces thermal stability.

Functional Group Variations

Octan-3-ol

2-Hydroxy-2-methylpropanoic Acid

- Molecular Weight : 104.105 g/mol .

- Key Differences :

- Carboxylic acid functionality vs. alcohol.

- Branched chain instead of cyclic framework.

- Impact : The acidic proton (pKa ~3–4) enables salt formation, contrasting with the neutral alcohol group in the target compound.

Research Implications

- Reactivity : The 1-en double bond in the target compound enhances susceptibility to electrophilic addition (e.g., halogenation) compared to saturated analogs .

- Solubility : Isopropyl and cyclohexyl groups reduce aqueous solubility but improve compatibility with organic solvents .

- Stereochemistry : Chiral centers (e.g., in ’s (1R)-isomer) may lead to differential bioactivity, necessitating enantioselective synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.